
4-Fluoro-3-nitrotoluene
Overview
Description
4-Fluoro-3-nitrotoluene (CAS 446-11-7) is an aromatic compound with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol. It features a toluene backbone substituted with a fluorine atom at the 4-position and a nitro group at the 3-position. Key properties include:
- Physical State: Crystalline solid at room temperature .
- Boiling Point: 241°C (at atmospheric pressure) .
- Melting Point: 22°C .
- Purity: Typically ≥98% (GC analysis) .
- Applications: Primarily used as an intermediate in pharmaceutical synthesis, such as in the production of macrolide antibiotics .
Major suppliers include TCI America, Kanto Reagents, and Fuxin Xinkaida Fluorine Chemistry Co., Ltd., with pricing varying by quantity (e.g., ¥10,500/25g from Kanto) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-3-nitrotoluene can be synthesized through several methods. One common route involves the nitration of 4-fluorotoluene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-nitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 4-Fluoro-3-aminotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Fluoro-3-nitrobenzoic acid.
Scientific Research Applications
4-Fluoro-3-nitrotoluene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the development of biologically active compounds.
Medicine: It is utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-3-nitrotoluene depends on its specific application. In general, the compound’s effects are mediated through its functional groups. For example, the nitro group can undergo reduction to form an amino group, which can then interact with biological targets. The fluorine atom can influence the compound’s reactivity and stability, affecting its interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structural Isomers and Analogous Compounds
Positional Isomers of Fluoro-Nitrotoluene
The position of the fluorine and nitro groups on the toluene ring significantly influences physical properties and reactivity. Key isomers include:
Key Observations:
Boiling Points: this compound has a notably higher boiling point (241°C) compared to 3-Fluoro-4-nitrotoluene (97–98°C under reduced pressure), reflecting differences in intermolecular interactions due to substituent positioning .
Melting Points : this compound melts at 22°C, making it a crystalline solid at room temperature, whereas 3-Fluoro-4-nitrotoluene melts at 54–56°C .
Synthetic Utility : The 4-fluoro-3-nitro configuration is preferred in pharmaceutical intermediates due to its electronic effects, which facilitate nucleophilic substitution reactions .
Chlorinated Analogues
Chlorine-substituted nitrotoluenes, such as 4-chloro-3-nitrotoluene (CAS 89-60-1), exhibit distinct properties:
- Molecular Weight : 171.58 g/mol (higher due to chlorine’s atomic mass).
- Reactivity : Chlorine’s lower electronegativity compared to fluorine reduces the compound’s stability in SNAr (nucleophilic aromatic substitution) reactions .
- Applications : Less common in high-value pharmaceuticals but used in agrochemicals .
Trifluoromethyl Derivatives
Compounds like 3-nitro-4-chlorobenzotrifluoride (CAS 25575-1A) incorporate a trifluoromethyl group, enhancing thermal stability and lipophilicity. These derivatives are critical in materials science but require specialized handling due to their environmental persistence .
Research Findings and Industrial Relevance
- Pharmaceutical Synthesis: this compound is instrumental in synthesizing 5-O-desosaminyl-6-O-methylerythronolide A, a precursor to antibiotics .
- Market Availability: Over 50 suppliers globally, including TCI Chemicals and Combi-Blocks, ensure broad accessibility despite higher costs compared to non-fluorinated analogues .
Properties
IUPAC Name |
1-fluoro-4-methyl-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORBDHOQLZRIQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196234 | |
Record name | 4-Fluoro-3-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446-11-7 | |
Record name | 4-Fluoro-3-nitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 446-11-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93795 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Fluoro-3-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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